Cas no 956372-59-1 (3-(trimethyl-1H-pyrazol-4-yl)propan-1-amine)
3-(trimethyl-1H-pyrazol-4-yl)propan-1-amine Chemical and Physical Properties
Names and Identifiers
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- 3-(1,3,5-Trimethyl-1H-pyrazol-4-yl)-propylamine
- 3-(trimethyl-1H-pyrazol-4-yl)propan-1-amine
- BBL030689
- 3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propan-1-amine
- AKOS000302636
- EN300-126095
- GNB37259
- STL373403
- 3-(1,3,5-Trimethyl-1H-pyrazol-4-yl)-propylamine, AldrichCPR
- G49906
- VS-09976
- CS-0232002
- 956372-59-1
- 870-256-3
- 3-(1,3,5-trimethylpyrazol-4-yl)propan-1-amine
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- MDL: MFCD06804138
- Inchi: 1S/C9H17N3/c1-7-9(5-4-6-10)8(2)12(3)11-7/h4-6,10H2,1-3H3
- InChI Key: YOGPVQTVMDIBCK-UHFFFAOYSA-N
- SMILES: N1(C)C(C)=C(C(C)=N1)CCCN
Computed Properties
- Exact Mass: 167.142247555Da
- Monoisotopic Mass: 167.142247555Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 138
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 43.8Ų
3-(trimethyl-1H-pyrazol-4-yl)propan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-126095-0.05g |
3-(trimethyl-1H-pyrazol-4-yl)propan-1-amine |
956372-59-1 | 0.05g |
$157.0 | 2023-06-08 | ||
| Enamine | EN300-126095-0.1g |
3-(trimethyl-1H-pyrazol-4-yl)propan-1-amine |
956372-59-1 | 0.1g |
$234.0 | 2023-06-08 | ||
| Enamine | EN300-126095-0.25g |
3-(trimethyl-1H-pyrazol-4-yl)propan-1-amine |
956372-59-1 | 0.25g |
$335.0 | 2023-06-08 | ||
| Enamine | EN300-126095-0.5g |
3-(trimethyl-1H-pyrazol-4-yl)propan-1-amine |
956372-59-1 | 0.5g |
$527.0 | 2023-06-08 | ||
| Enamine | EN300-126095-1.0g |
3-(trimethyl-1H-pyrazol-4-yl)propan-1-amine |
956372-59-1 | 1g |
$676.0 | 2023-06-08 | ||
| Enamine | EN300-126095-2.5g |
3-(trimethyl-1H-pyrazol-4-yl)propan-1-amine |
956372-59-1 | 2.5g |
$1046.0 | 2023-06-08 | ||
| Enamine | EN300-126095-5.0g |
3-(trimethyl-1H-pyrazol-4-yl)propan-1-amine |
956372-59-1 | 5g |
$1663.0 | 2023-06-08 | ||
| Enamine | EN300-126095-10.0g |
3-(trimethyl-1H-pyrazol-4-yl)propan-1-amine |
956372-59-1 | 10g |
$2651.0 | 2023-06-08 | ||
| TRC | B536748-25mg |
3-(trimethyl-1H-pyrazol-4-yl)propan-1-amine |
956372-59-1 | 25mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B536748-50mg |
3-(trimethyl-1H-pyrazol-4-yl)propan-1-amine |
956372-59-1 | 50mg |
$ 95.00 | 2022-06-07 |
3-(trimethyl-1H-pyrazol-4-yl)propan-1-amine Related Literature
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1. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
Additional information on 3-(trimethyl-1H-pyrazol-4-yl)propan-1-amine
Introduction to 3-(trimethyl-1H-pyrazol-4-yl)propan-1-amine (CAS No. 956372-59-1)
3-(trimethyl-1H-pyrazol-4-yl)propan-1-amine is a specialized organic compound with a molecular structure that combines a trimethylpyrazole moiety with a propylamine side chain. This unique configuration imparts distinct chemical and biological properties, making it of significant interest in the field of pharmaceutical research and development. The compound is identified by its Chemical Abstracts Service (CAS) number, 956372-59-1, which serves as a unique identifier for its molecular structure and properties.
The trimethylpyrazole component of this molecule is derived from pyrazole, a heterocyclic compound known for its broad spectrum of biological activities. Pyrazole derivatives have been extensively studied for their potential applications in drug discovery, particularly due to their ability to interact with various biological targets. The presence of three methyl groups in the trimethylpyrazole ring enhances the lipophilicity of the molecule, which can be advantageous for membrane permeability and bioavailability in drug formulations.
The propylamine side chain contributes to the compound's basicity, allowing it to act as a potential proton acceptor in various chemical reactions. This property is particularly relevant in medicinal chemistry, where protonation states can significantly influence the pharmacokinetic behavior of a drug. The combination of these two functional groups makes 3-(trimethyl-1H-pyrazol-4-yl)propan-1-amine a versatile scaffold for designing novel therapeutic agents.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of such compounds with greater accuracy. Studies have shown that the trimethylpyrazole moiety can serve as a scaffold for developing inhibitors targeting enzymes involved in metabolic pathways relevant to diseases such as cancer, inflammation, and neurodegeneration. The propylamine group, on the other hand, can be modified to enhance binding affinity and selectivity against specific biological targets.
In the context of drug discovery, the synthesis of 3-(trimethyl-1H-pyrazol-4-yl)propan-1-amine has been optimized using modern synthetic techniques to improve yield and purity. Transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, have been employed to construct the pyrazole ring efficiently. Additionally, protecting group strategies have been utilized to ensure regioselective functionalization of the molecule.
One of the most promising applications of this compound lies in its potential as an intermediate in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often associated with various diseases, including cancer. By designing molecules that selectively inhibit specific kinases, researchers aim to develop targeted therapies with improved efficacy and reduced side effects. The unique structure of 3-(trimethyl-1H-pyrazol-4-yl)propan-1-amine makes it an attractive candidate for this purpose.
Furthermore, the compound has shown promise in preclinical studies as a modulator of neurotransmitter receptors. The pyrazole ring is known to interact with certain receptor sites in the brain, potentially making this molecule useful in treating neurological disorders such as epilepsy and depression. The basicity provided by the propylamine group allows for further derivatization to fine-tune its pharmacological properties.
The synthesis and characterization of 3-(trimethyl-1H-pyrazol-4-yl)propan-1-amine have also contributed to our understanding of reaction mechanisms involving pyrazole derivatives. Researchers have employed spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to elucidate the structure and dynamics of this compound. These studies provide valuable insights into how structural modifications can influence biological activity.
As interest in personalized medicine grows, compounds like 3-(trimethyl-1H-pyrazol-4-yl)propan-1-amine are being explored for their potential use in tailored therapeutic approaches. By understanding how different functional groups contribute to a molecule's behavior, researchers can design drugs that are more precisely tailored to individual patient needs. This approach holds great promise for improving treatment outcomes across various diseases.
The future development of this compound will likely involve collaborations between synthetic chemists, medicinal chemists, and biologists. Such interdisciplinary efforts are essential for translating laboratory discoveries into viable therapeutic options. As computational methods continue to evolve, they will play an increasingly important role in predicting and optimizing the properties of molecules like 3-(trimethylpyrazole)-based compounds.
In conclusion,3-(trimethyl-H-pyrazol-y-propan amine (CAS No 956372 59 1) represents an exciting opportunity for innovation in pharmaceutical research Its unique structural features offer multiple avenues for further exploration particularly in kinase inhibition neurotransmitter modulation and personalized medicine As our understanding of molecular interactions advances this compound will continue to be a valuable tool for developing next-generation therapeutics
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